1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a benzhydryl group, a fluorobenzoyl-substituted piperidine ring, and a urea moiety
Mechanism of Action
Target of action
Compounds containing benzhydryl and piperidin-4-yl groups have been found in many important synthetic drug molecules and can bind with high affinity to multiple receptors . .
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these groups can interact with their targets and cause changes in the target’s function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate by reacting 2-fluorobenzoyl chloride with piperidine under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced through a nucleophilic substitution reaction, where benzhydryl chloride reacts with the piperidine intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the benzhydryl-piperidine intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzhydryl-3-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)urea
- 1-Benzhydryl-3-((1-(2-bromobenzoyl)piperidin-4-yl)methyl)urea
- 1-Benzhydryl-3-((1-(2-methylbenzoyl)piperidin-4-yl)methyl)urea
Uniqueness
1-Benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea is unique due to the presence of the fluorobenzoyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-benzhydryl-3-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O2/c28-24-14-8-7-13-23(24)26(32)31-17-15-20(16-18-31)19-29-27(33)30-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,20,25H,15-19H2,(H2,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHEQIRBCKNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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